molecular formula C20H26F2N2O3 B14028535 Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B14028535
M. Wt: 380.4 g/mol
InChI Key: SMZOIACPPGLGCY-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a diazaspiro undecane core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate with 3,4-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity, while the spirocyclic structure provides stability and rigidity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C20H26F2N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C20H26F2N2O3/c1-19(2,3)27-18(26)23-11-9-20(10-12-23)8-4-5-17(25)24(20)14-6-7-15(21)16(22)13-14/h6-7,13H,4-5,8-12H2,1-3H3

InChI Key

SMZOIACPPGLGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC(=O)N2C3=CC(=C(C=C3)F)F)CC1

Origin of Product

United States

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